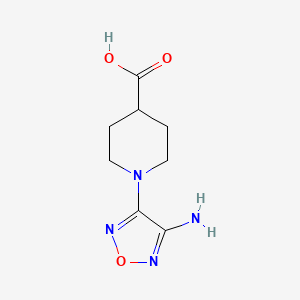

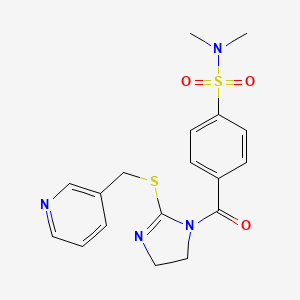

6-phenyl-2-(2-(4-(m-tolylsulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 6-phenyl-2-(2-(4-(m-tolylsulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one, is a derivative of the pyridazinone family, which has been extensively studied for its potential pharmacological properties. Pyridazinones are known for their diverse biological activities, including antiplatelet and anticancer effects .

Synthesis Analysis

The synthesis of pyridazinone derivatives typically involves palladium-catalyzed Heck cross-coupling reactions, as demonstrated in the preparation of 6-phenyl-3(2H)-pyridazinones with various alkenyl groups at position 5 . The synthesis process requires careful protection of position 2 on the heterocyclic ring and the use of specific ligands, such as tris(o-tolyl)phosphine, to achieve successful coupling . Additionally, novel 6-phenyl-2-[3-(4-substituted piperazine-1-yl)propyl]pyridazin-3(2H)-one derivatives have been synthesized, with their structures confirmed by IR, 1H NMR, and mass spectral data .

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives is characterized by the presence of a piperazine ring, which is often substituted at the 4-position. This structural feature is crucial for the biological activity of these compounds. The synthesis of 6-(4-substituted phenyl)-4,5-dihydro-3(2H)-pyridazinones involves the construction of the piperazinyl group through the cyclization of bisbromoethyl amine with 4-pyridazinonyl anilines .

Chemical Reactions Analysis

The chemical reactivity of pyridazinone derivatives is influenced by the substituents on the heterocyclic ring. The Heck alkenylation reaction is a key step in the synthesis of these compounds, and the presence of substituents can lead to the formation of by-products such as 4-phenyl-6-substituted-2-phthalazinones . The introduction of the piperazine ring and its subsequent substitution plays a significant role in the chemical behavior and pharmacological profile of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives are determined by their molecular structure. The compounds exhibit varying degrees of cytotoxicity against different human cancer cell lines, with some showing moderate activity . The introduction of specific substituents, such as the 5-methyl group, can enhance the potency of these compounds, as seen in the inhibition of ADP-induced platelet aggregation . The physical properties, such as solubility and stability, are influenced by the nature of the substituents and the overall molecular conformation.

Applications De Recherche Scientifique

Analgesic and Anti-inflammatory Applications

Compounds structurally related to the chemical have been synthesized and evaluated for their analgesic and anti-inflammatory activities. For instance, methyl 6-substituted-3(2H)-pyridazinone-2-ylacetate derivatives were synthesized and found to exhibit significant analgesic and anti-inflammatory effects without causing gastric ulcerogenic effects compared to reference nonsteroidal anti-inflammatory drugs. This indicates a potential for developing safer analgesic and anti-inflammatory agents (Şahina, Badiçoglu, Gökçe, Kuepeli, & Yeşilada, 2004).

Antimicrobial Activity

The synthesis and evaluation of pyridazinone derivatives have also revealed their potential as antimicrobial agents. Specifically, derivatives with arylpiperazinyl structures have been synthesized and tested for in vivo analgesic and anti-inflammatory activity, displaying significant efficacy without adverse gastric effects. These compounds were further explored for their structure-activity relationships, highlighting the importance of chemical modification in enhancing biological activity (Duendar, Goekce, Kuepeli, & Şahin, 2007).

Anticonvulsant Properties

Research on the structural and electronic properties of anticonvulsant drugs, including substituted 3-tertiary-amino-6-aryl-pyridazines, has contributed to a better understanding of their mechanism of action. X-ray diffraction and molecular orbital calculations have provided insights into the molecular structures conducive to anticonvulsant activity, guiding the development of more effective therapeutic agents (Georges, Vercauteren, Evrard, & Durant, 1989).

Herbicidal Applications

Pyridazinone derivatives have been studied for their herbicidal activity, with certain compounds inhibiting the Hill reaction and photosynthesis in plants. This research elucidates the potential of pyridazinone chemicals as weed control agents, offering a scientific basis for developing new herbicides with specific modes of action (Hilton, Scharen, St. John, Moreland, & Norris, 1969).

Propriétés

IUPAC Name |

2-[2-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]ethyl]-6-phenylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3S/c1-19-6-5-9-21(18-19)31(29,30)26-15-12-25(13-16-26)14-17-27-23(28)11-10-22(24-27)20-7-3-2-4-8-20/h2-11,18H,12-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZQZJCSCPCRBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)CCN3C(=O)C=CC(=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-phenyl-2-(2-(4-(m-tolylsulfonyl)piperazin-1-yl)ethyl)pyridazin-3(2H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[butyl(methyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2540165.png)

![Ethyl 3-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B2540166.png)

![N-(3,4-dimethoxyphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2540181.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2540182.png)

![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide](/img/structure/B2540187.png)